Octahydro-2H-quinolizin-1-ylmethyl benzoate Octahydro-2H-quinolizin-1-ylmethyl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14542775
InChI: InChI=1S/C17H23NO2/c19-17(14-7-2-1-3-8-14)20-13-15-9-6-12-18-11-5-4-10-16(15)18/h1-3,7-8,15-16H,4-6,9-13H2
SMILES:
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol

Octahydro-2H-quinolizin-1-ylmethyl benzoate

CAS No.:

Cat. No.: VC14542775

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

Octahydro-2H-quinolizin-1-ylmethyl benzoate -

Specification

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
IUPAC Name 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl benzoate
Standard InChI InChI=1S/C17H23NO2/c19-17(14-7-2-1-3-8-14)20-13-15-9-6-12-18-11-5-4-10-16(15)18/h1-3,7-8,15-16H,4-6,9-13H2
Standard InChI Key OFWRWKIOGHBYNK-UHFFFAOYSA-N
Canonical SMILES C1CCN2CCCC(C2C1)COC(=O)C3=CC=CC=C3

Introduction

Octahydro-2H-quinolizin-1-ylmethyl benzoate is an organic compound featuring a complex structure that includes a quinolizidine moiety. The molecular formula for this compound is C17H23NO2, and it has a molecular weight of approximately 273.37 g/mol . This compound is characterized by a benzoate group attached to the octahydro-2H-quinolizine structure, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of octahydro-2H-quinolizin-1-ylmethyl benzoate can be achieved through several methods, often involving esterification reactions. These methods typically require careful selection of reagents and conditions to ensure high yield and purity of the final product.

Biological Activity and Potential Applications

Compounds containing quinolizidine structures are often investigated for their diverse biological activities, particularly in pharmacology. Octahydro-2H-quinolizin-1-ylmethyl benzoate may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and leading to various biological effects. Potential applications include medicinal chemistry, where it could be explored for therapeutic uses.

Comparison with Similar Compounds

Octahydro-2H-quinolizin-1-ylmethyl benzoate is unique due to its specific ester linkage and the presence of the quinolizine ring system. Similar compounds, such as octahydro-2H-quinolizin-1-ylmethyl 2-methylbenzoate, share structural similarities but may exhibit different chemical and biological properties.

CompoundStructureProperties
Octahydro-2H-quinolizin-1-ylmethyl benzoateQuinolizidine with benzoate groupUnique ester linkage, potential biological activity
Octahydro-2H-quinolizin-1-ylmethyl 2-methylbenzoateSimilar structure with a methyl group on the benzoate moietyDifferent reactivity and applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator